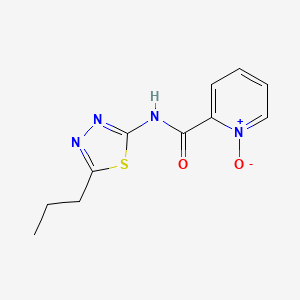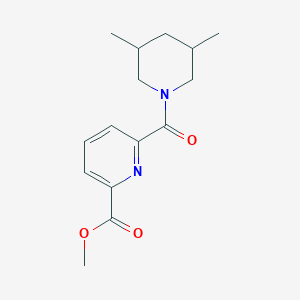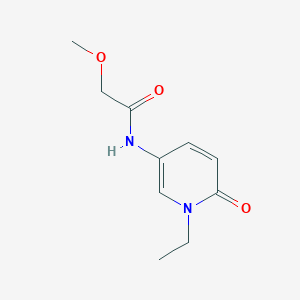
1-oxido-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyridin-1-ium-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-oxido-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyridin-1-ium-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a nitrogen heterocyclic compound that has a pyridine ring and a thiadiazole ring in its structure. The compound has been synthesized using several methods, and its mechanism of action and physiological effects have been studied extensively.
Mécanisme D'action
The mechanism of action of 1-oxido-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyridin-1-ium-2-carboxamide is not fully understood. However, studies have shown that the compound has the potential to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). COX-2 is an enzyme that is involved in the production of inflammatory mediators such as prostaglandins, while MMPs are enzymes that are involved in the degradation of extracellular matrix proteins. Inhibition of these enzymes can lead to a reduction in inflammation and cancer cell growth.
Biochemical and Physiological Effects
Studies have shown that 1-oxido-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyridin-1-ium-2-carboxamide has several biochemical and physiological effects. The compound has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties. In vitro studies have shown that the compound can inhibit the activity of COX-2 and MMPs, leading to a reduction in inflammation and cancer cell growth. The compound has also been shown to have antibacterial activity against certain bacterial strains such as Staphylococcus aureus.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-oxido-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyridin-1-ium-2-carboxamide in lab experiments is its potential as a tool for the study of enzyme kinetics and protein-ligand interactions. The compound can be used to study the inhibition of enzymes such as COX-2 and MMPs, which are involved in various diseases. However, one of the limitations of using the compound in lab experiments is its potential toxicity. The compound has been shown to have cytotoxic effects on certain cell lines, which could limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 1-oxido-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyridin-1-ium-2-carboxamide. One direction is the study of the compound's potential as a drug candidate for the treatment of various diseases such as cancer, inflammation, and bacterial infections. Another direction is the study of the compound's potential as a tool for the study of enzyme kinetics and protein-ligand interactions. Further studies are needed to fully understand the mechanism of action of the compound and its potential toxicity.
Méthodes De Synthèse
1-oxido-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyridin-1-ium-2-carboxamide can be synthesized using several methods. One of the methods involves the reaction of 5-propyl-1,3,4-thiadiazol-2-amine with 2-bromo-1-pyridinecarboxaldehyde in the presence of a base such as potassium carbonate. The resulting product is then oxidized to form 1-oxido-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyridin-1-ium-2-carboxamide. Another method involves the reaction of 2-chloro-1-pyridinecarboxamide with 5-propyl-1,3,4-thiadiazol-2-amine in the presence of a base such as sodium hydride. The resulting product is then oxidized to form 1-oxido-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyridin-1-ium-2-carboxamide.
Applications De Recherche Scientifique
1-oxido-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyridin-1-ium-2-carboxamide has potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. The compound has been studied for its potential as an anti-inflammatory agent, anti-cancer agent, and anti-bacterial agent. In medicinal chemistry, the compound has been studied for its potential as a drug candidate for the treatment of various diseases such as cancer, inflammation, and bacterial infections. In biochemistry, the compound has been studied for its potential as a tool for the study of enzyme kinetics and protein-ligand interactions. In pharmacology, the compound has been studied for its potential as a drug candidate for the treatment of various diseases.
Propriétés
IUPAC Name |
1-oxido-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyridin-1-ium-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2S/c1-2-5-9-13-14-11(18-9)12-10(16)8-6-3-4-7-15(8)17/h3-4,6-7H,2,5H2,1H3,(H,12,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIOPKWCIXCZJCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(S1)NC(=O)C2=CC=CC=[N+]2[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(4-Bromothiophen-2-yl)methyl]-1,3-dimethylurea](/img/structure/B7529843.png)


![2-methyl-N-[(3-methylthiophen-2-yl)methyl]morpholine-4-carboxamide](/img/structure/B7529883.png)

![1-[(4-Bromothiophen-2-yl)methyl]-3-(5-methyl-1,3,4-thiadiazol-2-yl)urea](/img/structure/B7529898.png)

![N-[2-[(2-chloroacetyl)amino]ethyl]-4-methoxybenzamide](/img/structure/B7529907.png)
![N-[2-(2-methylimidazol-1-yl)pyridin-3-yl]cyclobutanecarboxamide](/img/structure/B7529923.png)
![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1-methyl-3-(3-methylcyclohexyl)urea](/img/structure/B7529927.png)
![2-bicyclo[2.2.1]heptanyl-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone](/img/structure/B7529930.png)
